N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a benzoyl urea moiety with a trifluoromethyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea typically involves the reaction of 5-methyl-1H-pyrazole with 4-(trifluoromethyl)benzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-chlorobenzoyl]urea
- N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-fluorobenzoyl]urea
- N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-methylbenzoyl]urea
Uniqueness
N-(5-methyl-1H-pyrazol-3-yl)-N’-[4-(trifluoromethyl)benzoyl]urea stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F3N4O2 |
---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H11F3N4O2/c1-7-6-10(20-19-7)17-12(22)18-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H3,17,18,19,20,21,22) |
InChI Key |
XPNYHNOTNGXOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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